methyl N-cyano-4-chlorobutyrimidate

Description

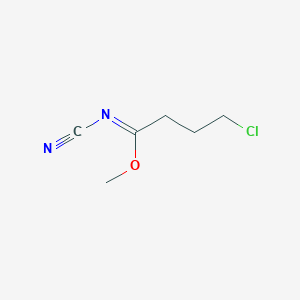

Methyl N-cyano-4-chlorobutyrimidate is an organoimidate ester characterized by a cyano group (-CN) and a chlorine atom at the 4-position of the butyrimidate backbone. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing heterocycles, pharmaceuticals, and agrochemicals. Its reactivity stems from the electron-withdrawing cyano and chloro groups, which enhance its electrophilicity, enabling nucleophilic substitutions or cyclization reactions.

Propriétés

Formule moléculaire |

C6H9ClN2O |

|---|---|

Poids moléculaire |

160.60 g/mol |

Nom IUPAC |

methyl 4-chloro-N-cyanobutanimidate |

InChI |

InChI=1S/C6H9ClN2O/c1-10-6(9-5-8)3-2-4-7/h2-4H2,1H3 |

Clé InChI |

SICMUJQQCOQINN-UHFFFAOYSA-N |

SMILES canonique |

COC(=NC#N)CCCCl |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Reactivity and Functional Group Influence

Methyl N-cyano-4-chlorobutyrimidate shares functional similarities with other imidate esters and chloro-substituted compounds:

- Imidate Esters (e.g., Methyl N-Cyanovalerimidate): The presence of the cyano group in this compound increases its electrophilicity compared to non-cyano analogs. This enhances its reactivity in nucleophilic acyl substitution reactions, a property exploited in peptide coupling and heterocycle synthesis.

- Chlorinated Alkyl Compounds (e.g., 4-Chlorobutyronitrile): The 4-chloro substituent facilitates elimination or substitution reactions, similar to 4-chlorobutyronitrile. However, the imidate ester group in this compound introduces additional steric and electronic effects, altering reaction pathways compared to simpler chloro-nitriles.

Table 1: Key Reactivity Parameters of Selected Compounds

| Compound | Electrophilicity (Relative) | Common Reactions |

|---|---|---|

| This compound | High | Nucleophilic substitution, cyclization |

| Methyl N-Cyanovalerimidate | Moderate | Acylation, ring-opening |

| 4-Chlorobutyronitrile | Low | Elimination, Grignard reactions |

Spectroscopic and Analytical Comparisons

While direct spectral data for this compound are scarce, methodologies from analogous studies provide insights:

- Spectrofluorometry and Tensiometry: As demonstrated in studies of quaternary ammonium compounds (e.g., BAC-C12), techniques like spectrofluorometry and tensiometry are critical for determining critical micelle concentrations (CMC) .

Table 2: Analytical Techniques Applied to Similar Compounds

Pharmacological and Environmental Impact

- Toxicity and Biodegradability: Chlorinated compounds like 4-chlorobutyronitrile are known for moderate environmental persistence. This compound’s cyano group may increase toxicity compared to non-cyano analogs, necessitating careful handling in industrial settings.

- Comparison with 4-(Dimethylamino)benzohydrazide: Unlike this compound, 4-(dimethylamino)benzohydrazide exhibits pharmacological activity (e.g., antimicrobial, anticancer) due to its hydrazide and aromatic amine groups . This highlights how functional group variations drastically alter bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.